N-Succinimidyl 3-(Diphenylphosphino)propionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

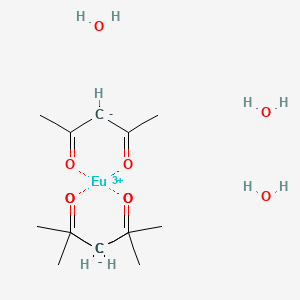

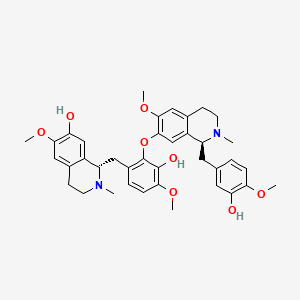

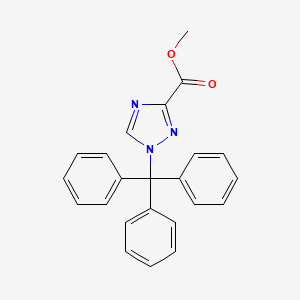

“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a chemical compound with the molecular formula C19H18NO4P . It is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions .

Molecular Structure Analysis

The molecular weight of “this compound” is 355.33 g/mol . The compound consists of a succinimidyl group attached to a 3-(Diphenylphosphino)propionate group .

Chemical Reactions Analysis

“this compound” is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions . The specific reaction mechanism and conditions may vary depending on the specific azide being converted.

Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to air, moisture, and heat .

科学的研究の応用

Conversion of Azides into Corresponding Diazo Compounds : It is used as a reagent for the conversion of azides to diazo compounds, with a melting point of 101–103°C and solubility in most organic solvents. This reagent is typically prepared by coupling 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide (I. Sharma, 2014).

Protein Thiolation and Protein-Protein Conjugation : It is used in a heterobifunctional reagent for protein thiolation and reversible protein-protein conjugation, offering a new method for introducing thiol groups into proteins like ribonuclease and gamma-globulin (J. Carlsson, H. Drevin, R. Axén, 1978).

Axonal Protein Transport Studies : It has been applied in vivo for covalent labeling of intra-axonal proteins in rat sciatic nerve, offering insights into axonal transport of proteins independent of biosynthesis (D. Fink, H. Gainer, 1980).

Protein Labeling in Research : It is used in protein labeling, as demonstrated in studies on histones and non-histone proteins, providing a sensitive method for visualizing labeled proteins after electrophoresis (G. H. Müller, 1980).

Radiohalogenation of Antibodies : This compound plays a role in the radiohalogenation of antibodies, influencing the retention of label on proteins in vivo and offering a comparison of coupling chemistry and in vivo behavior (G. Vaidyanathan, M. Zalutsky, 1990).

Preparation of Protein-Protein Conjugates : It is used in SPDP crosslinking of antibodies to form heteroconjugates mediating redirected cytotoxicity (D. Segal, 1993).

Radiolabeling of Biologically Active Peptides : The compound has been utilized for radiolabeling of biologically active peptide fragments, maintaining the same biological activity as the corresponding unlabeled molecule, thus useful for receptor binding studies (R. Presentini et al., 1990).

Studying Protein Interactions : It has been developed as a photoactivable, heterobifunctional, reversible, radioactively labeled, chemical cross-linking reagent for studying protein interactions (M. Schwartz, O. Das, R. Hynes, 1982).

作用機序

Target of Action

It is known that the compound is used as a reagent in chemical reactions .

Mode of Action

N-Succinimidyl 3-(Diphenylphosphino)propionate is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid air and moisture as they can cause decomposition . It is also recommended to be stored at 0-10°C .

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRPSWGREIRROT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654859 |

Source

|

| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170278-50-9 |

Source

|

| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of N-Succinimidyl 3-(Diphenylphosphino)propionate (DPPS) in organic synthesis?

A1: this compound (DPPS) is primarily used as a reagent for the conversion of azides into their corresponding diazo compounds. [] This transformation is particularly useful in various synthetic applications, including the preparation of nitrogen-containing heterocycles and other complex molecules.

Q2: What are the structural characteristics of DPPS?

A2: DPPS, with a molecular formula of C19H18NO4P and a molecular weight of 355.32 g/mol, is a white solid with a melting point ranging from 101-103 °C. [] It exhibits solubility in a wide range of organic solvents, making it a versatile reagent for various organic reactions. While the provided abstract doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be valuable in further characterizing its structure.

Q3: How is DPPS prepared?

A3: The synthesis of DPPS involves a coupling reaction between 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide. [] This reaction is typically mediated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). Purification of the synthesized DPPS is typically achieved using silica gel flash column chromatography, employing a mixture of ethyl acetate (EtOAc) and hexanes as the eluent. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)